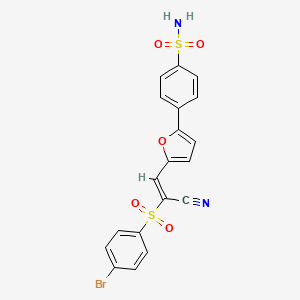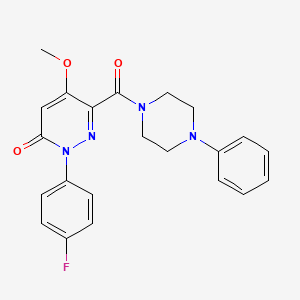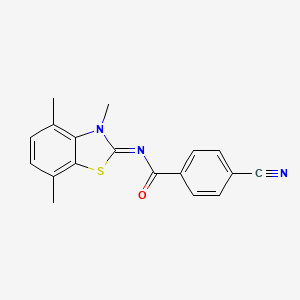
3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
INF 801は、そのユニークな特性と潜在的な用途から、さまざまな科学分野で大きな関心を集めている化合物です。安定性と汎用性で知られており、化学、生物学、医学、産業における貴重な研究対象となっています。
生化学分析
Biochemical Properties
3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid is known to be an ASIC3 inhibitor . It effectively blocks ASIC3-mediated pain and inflammation
Cellular Effects
It influences cell function by blocking ASIC3-mediated pain and inflammation
Molecular Mechanism
At the molecular level, this compound acts as an ASIC3 inhibitor . It binds to ASIC3, blocking its function and thereby reducing pain and inflammation
準備方法
INF 801の合成は、通常、制御された条件下で一連の化学反応を伴います。 一般的な方法の1つは、溶媒熱合成であり、前駆体材料を溶媒に溶解し、混合物を加熱して反応を促進する 。この方法は、構造が明確に定義された高純度化合物を生成することで知られています。工業生産方法は、通常、これらの実験室技術を拡大して、化合物の品質と一貫性を維持しながら、より大量の化合物を生成します。
化学反応解析
INF 801は、酸化、還元、置換など、さまざまなタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。温度やpHなどの反応条件は、目的の結果が得られるように注意深く制御されます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なりますが、多くの場合、コア構造を保持しながら、新しい特性を示すINF 801の誘導体を含みます .
科学研究の応用
INF 801は、科学研究において幅広い用途を持っています。化学では、その安定性と反応性から、さまざまな反応の触媒として使用されています。生物学では、生物分子と相互作用して、著しい副作用を引き起こすことなく、薬物送達剤としての可能性が研究されています。医学では、INF 801は、特定の分子経路を標的にすることで、癌や感染症などのさまざまな疾患の治療に役立つ可能性があることが検討されています。 産業では、高性能材料の製造や、高度な製造プロセスの構成要素として使用されています .
化学反応の分析
INF 801 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of INF 801 that retain its core structure while exhibiting new properties .
科学的研究の応用
INF 801 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, it has been studied for its potential as a drug delivery agent, thanks to its ability to interact with biological molecules without causing significant side effects. In medicine, INF 801 is being explored for its potential to treat various diseases, including cancer and infectious diseases, by targeting specific molecular pathways. In industry, it is used in the production of high-performance materials and as a component in advanced manufacturing processes .
作用機序
INF 801がその効果を発揮するメカニズムには、特定の分子標的や経路との相互作用が含まれます。たとえば、生物系では、特定のタンパク質や酵素に結合して、その活性を変化させ、細胞プロセスを変化させる可能性があります。これにより、癌細胞の増殖を阻害したり、炎症を軽減したりするなどの治療効果が得られます。 関与する正確な分子標的と経路は、特定の用途とINF 801が使用される条件によって異なる場合があります .
類似の化合物との比較
INF 801は、安定性、反応性、汎用性を組み合わせたものであり、ユニークです。類似の化合物には、他の金属有機フレームワークや配位ポリマーがあり、これらの特性の一部を共有していますが、特定の化学構造と用途が異なる場合があります。 たとえば、MOF-801は、高い熱的および化学的安定性について研究されている別の金属有機フレームワークです 。 INF 801は、より幅広い用途と、より多様な化学反応を起こす能力があるため、際立っています .
類似化合物との比較
INF 801 is unique in its combination of stability, reactivity, and versatility. Similar compounds include other metal-organic frameworks and coordination polymers, which share some of these properties but may differ in their specific chemical structures and applications. For example, MOF-801 is another metal-organic framework that has been studied for its high thermal and chemical stability . INF 801 stands out due to its broader range of applications and its ability to undergo a wider variety of chemical reactions .
特性
IUPAC Name |
3-(3,6-dichlorocarbazol-9-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYNAXRKXFKHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-42-6 |
Source


|
| Record name | 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile](/img/structure/B3019210.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea](/img/structure/B3019213.png)
![1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3019215.png)
![(Z)-3-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019216.png)
![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)

![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)
![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)
![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
![2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3019231.png)

